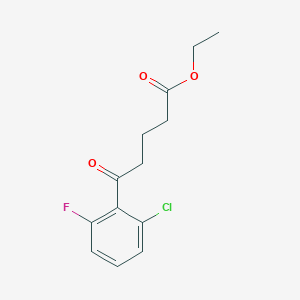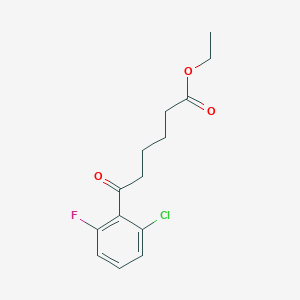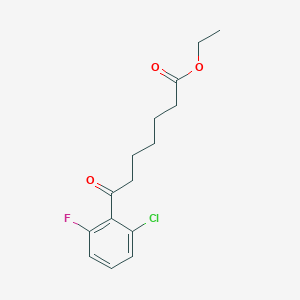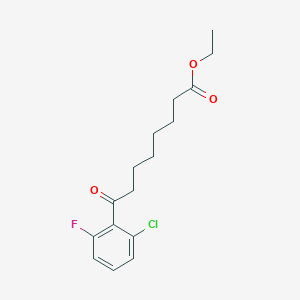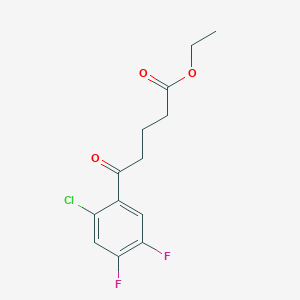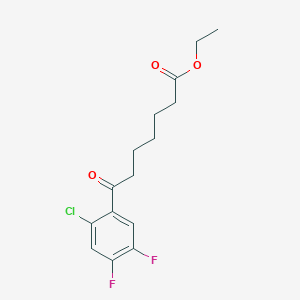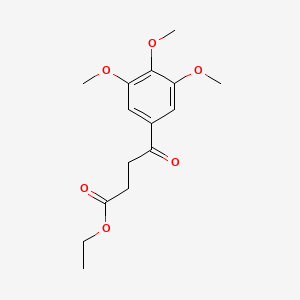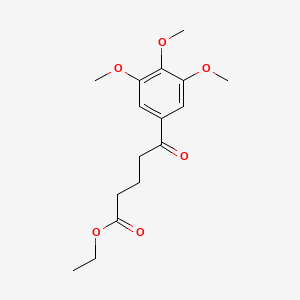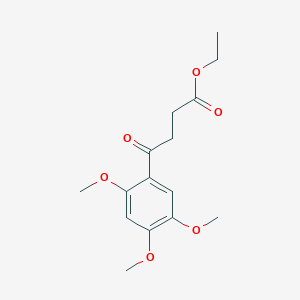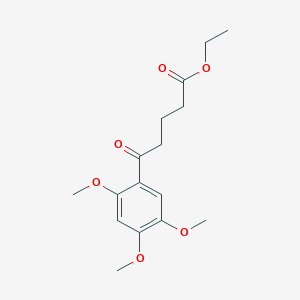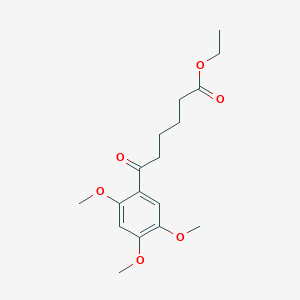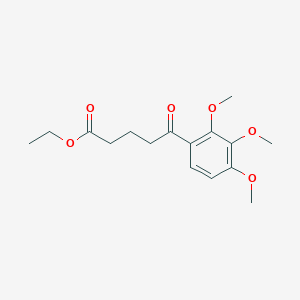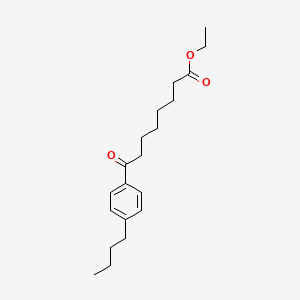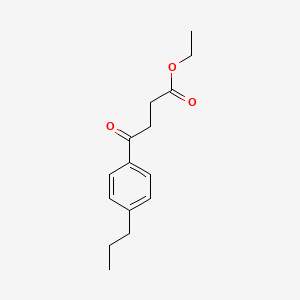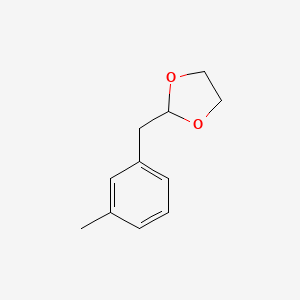
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene” is a complex organic compound. It’s related to the compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” which is used as a reactant in various chemical reactions . It’s also related to the compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” which has a molecular formula of C18H20O3 .
Synthesis Analysis
The synthesis of such compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The process can be catalyzed by a Brönsted or a Lewis acid .
Molecular Structure Analysis
The molecular structure of related compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” consists of a dioxolane ring attached to a phenyl group . The molecules of this compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .
Chemical Reactions Analysis
Compounds with a dioxolane ring are known to participate in various chemical reactions. For instance, they can be used as a reagent in Wittig olefinations with the introduction of a 1,3-dioxolane moiety . They can also be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” include a melting point of 193-195 °C, solubility in water at 20°C, and sensitivity to hygroscopic conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, a derivative, was achieved and its compounds were evaluated for inhibitory activity against the fungus Candida albicans. Some compounds exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus, although they were inactive against Escherichia coli and Pseudomonas aeruginosa (Ramadan, Rasheed, & El Ashry, 2019).
Lipid-Reducing Activities
Research on marine sponge derivatives, including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one and its structurally related compounds, found lipid-reducing activity in a zebrafish Nile red fat metabolism assay. These findings suggest potential applications in treating lipid metabolic disorders and obesity (Costa, Coello, Urbatzka, Pérez, & Thorsteinsdóttir, 2019).
Antiradical Activity
1,3-Dioxolane derivatives have shown antiradical activity, particularly in the context of fuel. They can undergo one-electron oxidation with the formation of stable radical cations, which has implications for understanding the antiknock effect of structural analogs of 1,3-dioxolanes (Vol’eva, Belostotskaya, Komissarova, Malkova, Pokholok, & Davydov, 2013).
Polymerization and Material Properties
The structural features of 1,3-dioxolane derivatives influence their polymerization behavior and the properties of the resulting polymers. For instance, the study on perfluoro-2-methylene-1,3-dioxolane demonstrated its polymerization capabilities and the production of a material that was resistant to various chemical solvents, showcasing its potential in creating durable materials (Okamoto, Mikeš, Yang, & Koike, 2007).
Crystal Structure Formation
The structure of ligands, including those containing 1,3-dioxolane units, can significantly influence the formation of crystal structures in metal complexes. This has implications for material science and the development of new materials with specific structural properties (Arhangelskis, Van Meervelt, & Dobrzańska, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGINAYEIKNFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645881 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene | |
CAS RN |
898759-51-8 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

